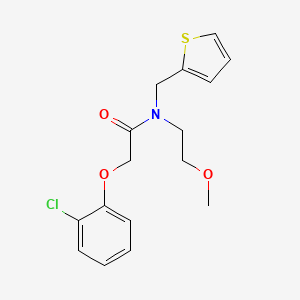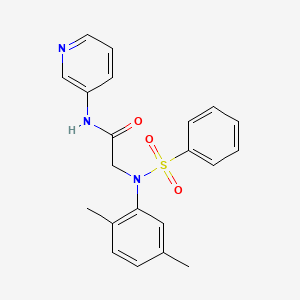![molecular formula C18H18N2O3 B3933613 (4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)
(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
説明
(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, commonly known as MPPP, is a synthetic compound that belongs to the family of phenylacetones. It is a designer drug that has been used recreationally due to its euphoric effects. However, MPPP has also been studied for its scientific research applications, particularly in the field of neuroscience.
作用機序
MPPP acts as a dopamine releaser by inhibiting the reuptake of dopamine into presynaptic neurons. This causes an increase in dopamine levels in the synapse, leading to increased activation of postsynaptic dopamine receptors. The exact mechanism of action of MPPP is not fully understood, but it is thought to involve the interaction of MPPP with the dopamine transporter and other proteins involved in dopamine signaling.
Biochemical and Physiological Effects:
MPPP has been shown to increase dopamine levels in the brain, leading to increased locomotor activity and other behavioral effects. It has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin. Additionally, MPPP has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
実験室実験の利点と制限
MPPP is a useful tool for studying the dopaminergic system in the brain. It allows researchers to manipulate dopamine levels in a controlled manner, which can be useful for studying the effects of dopamine on behavior and physiology. However, MPPP has limitations as a research tool. It is a potent neurotoxin, which can make it difficult to interpret the results of experiments. Additionally, the use of MPPP in animal studies may raise ethical concerns.
将来の方向性
There are several potential future directions for research on MPPP. One area of interest is the development of new compounds that have similar effects on dopamine levels but are less toxic. Another area of interest is the use of MPPP in human studies to better understand the effects of dopamine on behavior and physiology. Finally, MPPP could be used in combination with other drugs to study the interaction between different neurotransmitter systems in the brain.
科学的研究の応用
MPPP has been studied for its potential use as a research tool in neuroscience. Specifically, it has been used to study the dopaminergic system in the brain. MPPP acts as a dopamine releaser, causing an increase in dopamine levels in the brain. This increase in dopamine levels can be measured using various techniques, such as microdialysis or voltammetry. By studying the effects of MPPP on dopamine levels, researchers can gain insight into the mechanisms underlying drug addiction and other dopamine-related disorders.
特性
IUPAC Name |
(4-methylphenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-4-6-14(7-5-13)18(21)15-8-9-16(17(12-15)20(22)23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMWLTXWHFRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3933551.png)
![8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3933560.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3933566.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3933569.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3933570.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide oxalate](/img/structure/B3933574.png)
![2-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933582.png)
![2-[({1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B3933589.png)
![N,N''-1,2-propanediylbis[N'-phenyl(thiourea)]](/img/structure/B3933602.png)
![3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933608.png)
